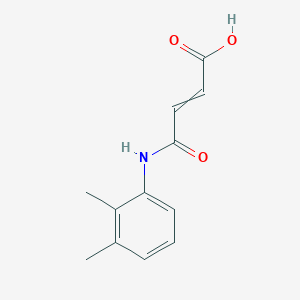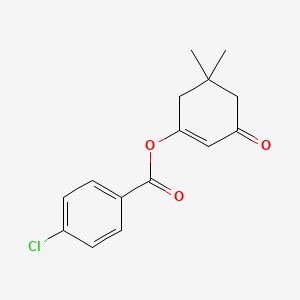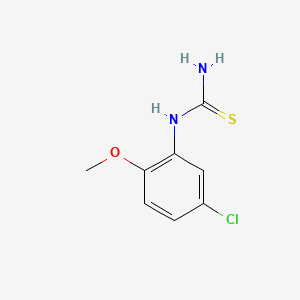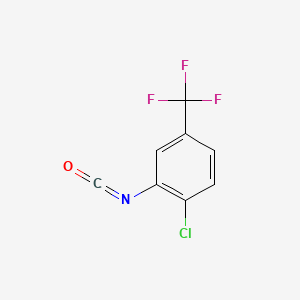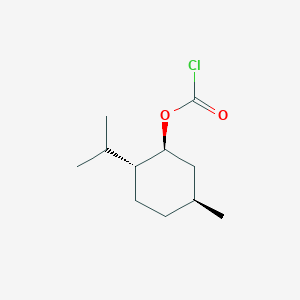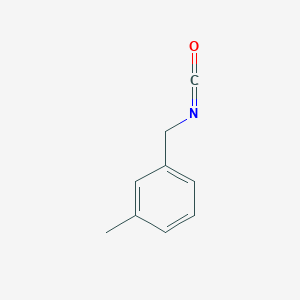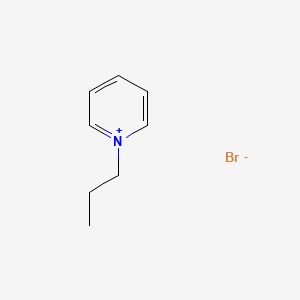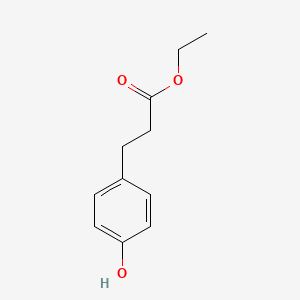
3-(4-羟基苯基)丙酸乙酯
概述
描述
Ethyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is a derivative of 3-(4-hydroxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate has been achieved through a sustainable, efficient, and fast protocol. This process involves the use of Lipase B of Candida Antarctica (CAL−B) in a batch/continuous-flow system or in a free-of-solvent/catalyst system . Another synthesis method involves the racemic synthetic route .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-hydroxyphenyl)propanoate is represented by the molecular formula C11H14O3 .
Chemical Reactions Analysis
Amides from Ethyl 3-(4-hydroxyphenyl)propanoate were obtained, catalyzed by Lipase B of Candida Antarctica (CAL−B) (41 %–75 %, 6–24 h) or in a free solvent/catalyst system (69–99 %, 72 h) .
Physical And Chemical Properties Analysis
Ethyl 3-(4-hydroxyphenyl)propanoate has a molecular weight of 194.23 g/mol . Other physical and chemical properties have not been fully investigated .
科学研究应用
化学合成与应用
化学合成中的选择性水解:3-(4-羟基苯基)丙酸乙酯在选择性水解反应中发挥作用。研究表明其在 pH 依赖性水解过程中的效用,突出了其在化学合成中选择性去除特定酯基团中的重要性 (Chan, Cox, & Sinclair, 2008)。
增强聚苯并恶嗪合成的反应性:该化合物用作聚苯并恶嗪合成中的可再生构建模块。它增强了带有 -OH 基团的分子反应性,展示了其作为酚在材料科学应用中的可持续替代品的潜力 (Trejo-Machin, Verge, Puchot, & Quintana, 2017)。
药物研究
研究性药物应用:它作为药物化合物的一部分进行研究,特别是在多晶型形式的研究中。该化合物在探索不同多晶型形式中的效用突出了其在药物研究中的潜力 (Vogt, Williams, Johnson, & Copley, 2013)。
药物中的生物催化生产:3-(4-羟基苯基)丙酸乙酯用于生物催化过程,用于生产特定的药物中间体。这展示了其在对制造某些药物至关重要的对映选择性酶促过程中的应用 (Deussen 等人,2003 年)。
材料科学与工程
- 在聚合物合成中的作用:该化合物在聚合物的合成中很重要。它在合成聚(酯-碳酸酯)和聚(酯-硫代碳酸酯)中的应用值得注意,它提供了对其在开发具有特定热性能的材料中的作用的见解 (Tagle 和 Diaz,1998 年)。
多样化的应用
分子结构研究:对 3-(4-羟基苯基)丙酸乙酯衍生物的晶体堆积的研究有助于更好地理解分子相互作用和结构性质。这项研究是晶体学和分子设计领域的基础 (Zhang, Wu, & Zhang, 2011)。
- 金属酞菁中的应用:使用 3-(4-羟基苯基)丙酸乙酯衍生物对锌 (II) 和氯铟 (III) 酞菁的研究探索了它们的光物理化学性质。这在光化学领域具有重要意义,特别是在开发具有特定光吸收和发射特性的材料方面 (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018)。
用于生物医学应用的喹唑啉衍生物的合成:该化合物已用于合成新型喹唑啉衍生物。这项研究对于探索具有潜在生物活性的新化合物至关重要,包括抗菌和抗炎特性 (Borik 和 Hussein,2021 年)。
研究葡萄酒香气中的感官相互作用:在一项专注于红葡萄酒酯的研究中,3-(4-羟基苯基)丙酸乙酯有助于理解影响葡萄酒中水果香气感知的复杂相互作用。这项研究对于食品和饮料行业至关重要,尤其是在风味和香气科学方面 (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013)。
安全和危害
未来方向
The sustainable synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate represents a good contribution to the production of amides with biological activities . These results represent a contribution to the sustainable synthesis of compounds with cosmetic potential and pharmacological properties .
属性
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFPPAZUJDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371361 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23795-02-0 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


